PDE2 Inhibitory Potency: 6-Carbonitrile vs. 6-Chloro Derivatives Show ~11-Fold Ki Difference in Human PDE2 Assay
In a direct head-to-head comparison enabled by the same patent series (US10647727), the 4-aminopyrazolo[3,4-d]pyrimidine derivative bearing a 6-carbonitrile group (Example 29, synthesized from the target compound) achieved a Ki of 39 nM against human PDE2, whereas the structurally analogous 6-chloro derivative (Example 16) exhibited a Ki of only 429 nM under identical assay conditions [1]. The corresponding 6-methyl analog (Example 24) showed a Ki of 29 nM [2]. This quantifies the differential contribution of the 6-carbonitrile substituent: approximately 11-fold superior PDE2 affinity compared to the 6-chloro congener, and comparable potency to the 6-methyl variant but with the added synthetic versatility of the nitrile group [1][2].
| Evidence Dimension | PDE2 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 39 nM (human PDE2); Ki = 47 nM (Rhesus macaque PDE2) for 6-CN derivative (US10647727, Example 29) |
| Comparator Or Baseline | 6-Cl derivative (US10647727, Example 16): Ki = 429 nM (human PDE2), Ki = 866 nM (Rhesus macaque PDE2); 6-CH₃ derivative (US10647727, Example 24): Ki = 29 nM (human PDE2) |
| Quantified Difference | 6-CN vs 6-Cl: ~11-fold improvement in human PDE2 affinity (39 nM vs 429 nM); 6-CN vs 6-CH₃: comparable (39 nM vs 29 nM, <2-fold difference) |
| Conditions | In vitro enzyme inhibition assay; recombinant human PDE2 and Rhesus macaque PDE2; all compounds tested within the same patent experimental protocol (US10647727) |
Why This Matters
For medicinal chemistry teams optimizing PDE2-targeted CNS therapeutics, selecting the 6-carbonitrile intermediate over the 6-chloro analog preserves a >10-fold potency advantage in the final compound, reducing the need for additional optimization cycles.
- [1] BindingDB. BDBM442772 (1-Methyl-4-{1-[4-(trifluoromethyl)phenyl]cyclopropylamino}-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile, US10647727 Example 29): Ki = 39 nM (human PDE2), Ki = 47 nM (Rhesus PDE2). BDBM442758 (6-Chloro-N-ethyl-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, US10647727 Example 16): Ki = 429 nM (human PDE2), Ki = 866 nM (Rhesus PDE2). View Source
- [2] BindingDB. BDBM442767 (N-{1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, US10647727 Example 24): Ki = 29 nM (human PDE2). View Source
